Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
CAS No.: 95696-19-8
Cat. No.: VC21456434
Molecular Formula: C20H21NO4
Molecular Weight: 339.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95696-19-8 |
|---|---|
| Molecular Formula | C20H21NO4 |
| Molecular Weight | 339.4g/mol |
| IUPAC Name | ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C20H21NO4/c1-4-24-20(23)18-17-14(12-21(2)3)15(22)10-11-16(17)25-19(18)13-8-6-5-7-9-13/h5-11,22H,4,12H2,1-3H3 |
| Standard InChI Key | JXUHSUSCLWIKEW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Formula and Weight
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate has the molecular formula , with a molecular weight of approximately 339.4 g/mol . The compound is characterized by a benzofuran core structure substituted with functional groups that enhance its reactivity and biological interactions.
IUPAC Name
The IUPAC name for this compound is ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate . This nomenclature reflects the systematic arrangement of substituents on the benzofuran ring, ensuring precise identification in chemical databases and research literature.
Structural Representation
The chemical structure of ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate can be depicted in both two-dimensional (2D) and three-dimensional (3D) formats. The 2D structure highlights the spatial arrangement of atoms, while the 3D conformer provides insights into steric interactions crucial for biological activity .
Table 1: Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.4 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area (TPSA) | 62.9 Ų |
Physicochemical Properties
Solubility and Stability
Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate exhibits moderate solubility in polar organic solvents such as ethanol and methanol due to the presence of hydroxyl and ester functional groups . The compound is stable under standard laboratory conditions but may degrade upon exposure to extreme pH or high temperatures.
Melting Point
The melting point of this compound ranges between 87–88°C, indicating its crystalline nature . This parameter is critical for determining its purity during synthesis and storage.
Spectroscopic Characteristics
The spectroscopic analysis of ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate reveals distinct peaks corresponding to its functional groups:
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Infrared (IR) spectroscopy: Characteristic absorption bands for hydroxyl () stretching at ~3300 cm, ester carbonyl () stretching at ~1720 cm, and aromatic ring vibrations at ~1600 cm .
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Nuclear Magnetic Resonance (NMR): Proton () NMR spectra display signals for aromatic protons, methylene groups, and the dimethylamino substituent .
Synthesis Methods
Synthetic Routes
The synthesis of ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate involves advanced organic techniques utilizing benzofuran derivatives as precursors. Typical synthetic routes include:
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Formation of Benzofuran Core: Condensation reactions between phenolic compounds and carboxylic acids under acidic or basic conditions.
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Substitution Reactions: Introduction of the dimethylamino group via nucleophilic substitution using dimethylamine.
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Esterification: Conversion of carboxylic acid to ethyl ester using ethanol in the presence of acid catalysts.
Reaction Conditions
Precise reaction conditions are essential for achieving high yields:
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Temperature: Controlled heating between 80–120°C.
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Catalysts: Acidic catalysts like sulfuric acid or Lewis acids such as aluminum chloride.
Table 2: Synthetic Parameters
| Step | Reagents | Conditions |
|---|---|---|
| Benzofuran Formation | Phenol + Carboxylic Acid | Acidic medium, ~100°C |
| Amino Substitution | Dimethylamine | Basic medium, ~80°C |
| Esterification | Ethanol + Acid Catalyst | ~120°C |
Biological Significance
Antioxidant Activity
The hydroxyl group on the benzofuran ring contributes to antioxidant properties by scavenging free radicals . This activity positions the compound as a candidate for therapeutic applications in oxidative stress-related disorders.
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